trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate
Description
trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring. This compound is structurally significant in medicinal chemistry and organic synthesis due to its functional groups, which enable diverse reactivity. The Boc group enhances solubility and stability during synthetic processes, while the bromine atom serves as a handle for further substitution via cross-coupling or nucleophilic reactions . The trans-configuration of substituents on the piperidine ring is critical for stereoselective applications, particularly in drug discovery where spatial arrangement impacts biological activity .
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-bromo-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
KIWHIAGYBKVHMO-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C4 position undergoes nucleophilic substitution under basic conditions. This reactivity is exploited in cross-coupling reactions and amine alkylation processes:
Example reaction with sodium methoxide:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Temperature | 35–55°C | |
| Yield | 70–85% | |
| Key intermediate | Sodium tert-butylate-stabilized alkoxide |
The reaction proceeds via an mechanism, with stereochemical inversion at C4 confirmed by -NMR coupling constants (e.g., for axial protons) .
Hydrogenolytic Debromination
Catalytic hydrogenation removes the bromine atom selectively while preserving the hydroxyl group:
Conditions:
The product, trans-tert-Butyl 3-hydroxypiperidine-1-carboxylate, is critical for further functionalization. -NMR data (DMSO-d6) confirms retention of the piperidine ring structure with a new CH signal at 32.4 ppm .
Hydroxyl Group Functionalization
The C3 hydroxyl group participates in:
Acylation
Reaction with acetyl chloride in dichloromethane:
| Parameter | Value | Source |
|---|---|---|
| Base | Pyridine (2 equiv) | |
| Temperature | 0°C → RT | |
| Yield | 88% |
Oxidation
Controlled oxidation with Dess-Martin periodinane converts the hydroxyl group to a ketone:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Time | 2 hours | |
| Yield | 75% |
Boc Deprotection and Piperidine Ring Modifications
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a secondary amine, enabling further derivatization:
Conditions:
This deprotected amine undergoes:
-
Reductive Amination : With aldehydes/ketones and NaBHCN
-
Suzuki Coupling : Using Pd catalysts for aryl group introduction at C4
Elimination Reactions
Under strongly basic conditions (e.g., KOtBu), β-elimination generates a dihydropyridine derivative:
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Temperature | 60°C | |
| Yield | 65% |
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in developing medications targeting neurological disorders, including pain management and anti-inflammatory therapies.
Case Study: Synthesis of Novel Analgesics
A study highlighted the use of trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate in synthesizing new analgesic compounds. The compound's unique properties facilitated the creation of derivatives with enhanced efficacy and reduced side effects compared to existing medications .
Neuropharmacology
In neuropharmacological research, this compound is employed to understand the mechanisms by which drugs affect the central nervous system. This understanding is critical for developing more effective treatments for psychiatric and neurological disorders.
Research Findings
Recent studies have demonstrated that derivatives of this compound can modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which is vital for regulating neuronal excitability and anxiety .
Analytical Chemistry
The compound is also utilized as a standard in analytical chemistry methods. It aids researchers in ensuring the accuracy of their measurements during drug formulation and quality control processes.
In biochemical studies, this compound plays a role in exploring drug interactions with biological systems. This research is essential for discovering new therapeutic targets and understanding drug action mechanisms.
Case Study: Drug-Biological Interaction
A significant finding involved the interaction between this compound and specific protein targets within cells, leading to insights into how modifications could enhance therapeutic efficacy against diseases like cancer .
Material Science
Beyond its pharmaceutical applications, this compound's unique chemical properties make it suitable for developing specialized materials, such as coatings or polymers that require specific functionalities.
Research Insights
Studies have shown that modifications of this compound can lead to materials with improved mechanical properties and chemical resistance, making them ideal for various industrial applications .
Mechanism of Action
The mechanism of action of trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Research Findings
Steric and Electronic Effects : Bromine at C4 in the target compound enhances electrophilicity, enabling Suzuki or Ullmann couplings, whereas hydroxyl groups at C3 participate in hydrogen bonding, influencing crystallinity and solubility .
Biological Relevance: Amino-substituted analogs () show higher receptor affinity in kinase inhibition assays, while brominated derivatives () are preferred for radiopharmaceutical labeling .
Stability : The Boc group in all analogs improves stability under basic conditions but requires acidic deprotection (e.g., TFA), which may limit compatibility with acid-sensitive functionalities .
Biological Activity
Trans-tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate is a chemical compound with notable potential in biological applications due to its unique molecular structure, which includes a bromine atom and a hydroxyl group on the piperidine ring. This compound has garnered interest in medicinal chemistry for its potential therapeutic roles, particularly in neurology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H18BrNO3, with a molecular weight of approximately 280.16 g/mol. The presence of both hydroxyl and bromine groups enhances its ability to engage in various biological interactions, including hydrogen bonding and halogen bonding, which may influence its biological activity and efficacy in therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor binding.
- Halogen Bonding : The bromine atom may participate in halogen bonding, which can enhance binding affinity to specific targets within biological systems.
These interactions suggest that the compound could function as a versatile intermediate in drug development, particularly for conditions involving neurological pathways.
Binding Affinity Studies
Studies have indicated that this compound exhibits significant binding affinity towards various biological targets. For instance, it has been investigated for its interaction with proteins involved in neurological signaling pathways. The ability to form stable complexes with these proteins indicates its potential as a therapeutic agent.
Case Studies
- Neurological Applications : In a study focusing on compounds similar to this compound, researchers found that derivatives demonstrated neuroprotective effects in vitro. These compounds were shown to inhibit pathways leading to neuronal apoptosis, suggesting a protective role against neurodegenerative diseases .
- Pharmacological Investigations : A comprehensive review highlighted the synthesis and biological profiling of small-molecule inhibitors related to this compound. It was noted that certain derivatives exhibited significant anti-inflammatory properties, which could be beneficial in treating autoimmune disorders .
Comparative Analysis with Similar Compounds
To understand the distinct biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | C10H18BrNO3 | Similar bromination and hydroxylation patterns |
| N-Boc-trans-4-bromo-3-hydroxypiperidine | C10H18BrNO3 | Same molecular formula but different protective groups |
| Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | C10H18BrN2O3 | Contains an amino group instead of bromine |
The unique combination of functional groups in this compound may impart distinct biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate, and how can side products be minimized?
- Methodology :
- Step 1 : Start with a piperidine scaffold. Introduce the bromo and hydroxyl groups via regioselective bromination (e.g., using NBS in DCM under controlled temperature) and hydroxylation (oxidation or epoxide opening).
- Step 2 : Protect the hydroxyl group with a tert-butyl carbamate (Boc) group. Use Boc anhydride and a base like DMAP in THF .
- Step 3 : Purify intermediates via silica gel chromatography (hexane:ethyl acetate gradients) to remove unreacted starting materials and byproducts .
- Critical Note : Stereochemical control is essential. Use chiral auxiliaries or asymmetric catalysis to ensure trans-configuration, verified by NOESY NMR .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Analytical Techniques :
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement .
- NMR : Key peaks include:
- ¹H NMR : δ 1.4 ppm (tert-butyl), δ 3.5–4.2 ppm (piperidine protons), δ 4.8 ppm (hydroxyl proton, exchangeable).
- ¹³C NMR : δ 80 ppm (Boc carbonyl), δ 55–60 ppm (piperidine carbons) .
- HPLC/MS : Use reverse-phase C18 columns (ACN/water) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 320–330 Da) .
Q. What safety precautions are required when handling this compound?
- Guidelines :
- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps due to potential bromine vapor release .
- Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Toxicity data are limited; assume acute toxicity (Category 4 for oral/dermal exposure) .
Advanced Research Questions
Q. How does the trans configuration influence the compound’s reactivity in substitution reactions?
- Mechanistic Insight :
- The axial bromine in the trans configuration facilitates nucleophilic substitution (SN2) at C4 due to reduced steric hindrance compared to cis isomers.
- Example: React with NaN₃ in DMF to replace Br with an azide group, a precursor for click chemistry. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in 3:1 hexane:EtOAc) .
Q. What strategies resolve contradictions in reported toxicity and ecological data for brominated piperidines?
- Data Analysis :
- While and report incomplete toxicity profiles, cross-reference with structurally similar compounds (e.g., tert-butyl 4-bromo-3-hydroxypiperidine derivatives).
- Conduct in vitro assays (e.g., Ames test for mutagenicity) and environmental persistence studies (OECD 301 biodegradability tests) to fill data gaps .
Q. How can computational modeling predict the compound’s behavior in drug discovery pipelines?
- Computational Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The hydroxyl group may form hydrogen bonds with active-site residues.
- ADMET Prediction : Calculate logP (estimated ~2.5) and solubility (LogS ~ -3.5) using SwissADME. Adjust substituents to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
